molecular formula C21H24N4O4S2 B256536 3-butoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide

3-butoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide

Número de catálogo B256536
Peso molecular: 460.6 g/mol
Clave InChI: QSUQWOBSLOFCHZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-butoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound was initially developed by Bayer Pharmaceuticals and has since been investigated by numerous research groups around the world.

Mecanismo De Acción

3-butoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide 43-9006 works by inhibiting the activity of several kinases involved in tumor growth and angiogenesis. Specifically, it blocks the activity of RAF, which is involved in the MAPK/ERK signaling pathway, and VEGFR and PDGFR, which are involved in angiogenesis. By inhibiting these kinases, 3-butoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide 43-9006 can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
3-butoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide 43-9006 has been shown to have several biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit the growth of new blood vessels, which is important for tumor growth and metastasis. Additionally, 3-butoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide 43-9006 has been shown to have anti-inflammatory effects, which may be useful in the treatment of diseases such as psoriasis and rheumatoid arthritis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 3-butoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide 43-9006 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for investigating the role of kinases in cancer and other diseases. However, one limitation of using 3-butoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide 43-9006 is that it can have off-target effects, which may complicate the interpretation of experimental results.

Direcciones Futuras

There are several future directions for research on 3-butoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide 43-9006. One area of interest is the development of more specific inhibitors of RAF and other kinases involved in tumor growth and angiogenesis. Another area of interest is the investigation of the potential use of 3-butoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide 43-9006 in combination with other therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to investigate the potential use of 3-butoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide 43-9006 in the treatment of other diseases, such as psoriasis and rheumatoid arthritis.

Métodos De Síntesis

The synthesis of 3-butoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide 43-9006 involves several steps, including the reaction of 4-aminophenylsulfonamide with 5-ethyl-1,3,4-thiadiazole-2-carbonyl chloride to form the intermediate 4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenylamine. This intermediate is then reacted with 3-butoxybenzoyl chloride to produce the final product.

Aplicaciones Científicas De Investigación

3-butoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several kinases, including RAF, VEGFR, and PDGFR, which are involved in tumor growth and angiogenesis. This compound has also been investigated for its potential use in the treatment of other diseases, such as psoriasis and rheumatoid arthritis.

Propiedades

Nombre del producto

3-butoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide

Fórmula molecular

C21H24N4O4S2

Peso molecular

460.6 g/mol

Nombre IUPAC

3-butoxy-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide

InChI

InChI=1S/C21H24N4O4S2/c1-3-5-13-29-17-8-6-7-15(14-17)20(26)22-16-9-11-18(12-10-16)31(27,28)25-21-24-23-19(4-2)30-21/h6-12,14H,3-5,13H2,1-2H3,(H,22,26)(H,24,25)

Clave InChI

QSUQWOBSLOFCHZ-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NN=C(S3)CC

SMILES canónico

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NN=C(S3)CC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.